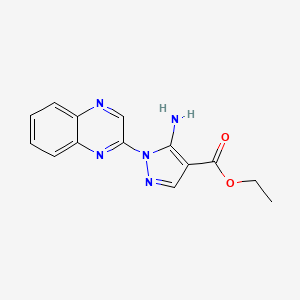

Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-amino-1-quinoxalin-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-2-21-14(20)9-7-17-19(13(9)15)12-8-16-10-5-3-4-6-11(10)18-12/h3-8H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIBOMRNIZZNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary targets of Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate are the enzymes Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is involved in DNA repair, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .

Mode of Action

this compound interacts with its targets by inhibiting their activity. The compound exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts DNA repair pathways, making cells more vulnerable to DNA damage . On the other hand, the inhibition of EGFR disrupts cell growth and differentiation pathways . The downstream effects of these disruptions include apoptosis or programmed cell death .

Result of Action

The result of this compound’s action is the induction of apoptosis in cells . This is evidenced by the upregulation of pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and the downregulation of the anti-apoptotic gene Bcl2 .

Analyse Biochimique

Biochemical Properties

Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as poly(ADP-ribose) polymerase-1 (PARP-1) and epidermal growth factor receptor (EGFR), which are crucial in DNA repair and cell signaling pathways, respectively. The inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, promoting apoptosis in cancer cells. Additionally, the interaction with EGFR disrupts cell signaling, inhibiting cancer cell proliferation.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2. This modulation of gene expression leads to cell cycle arrest at the G2/M phase, preventing cancer cell proliferation. Furthermore, this compound affects cellular metabolism by altering metabolic flux and metabolite levels, which can impact overall cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of PARP-1 and EGFR, inhibiting their enzymatic activities. The inhibition of PARP-1 prevents the repair of DNA damage, leading to the activation of apoptotic pathways. Similarly, the inhibition of EGFR disrupts cell signaling, resulting in reduced cell proliferation and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PARP-1 and EGFR, resulting in persistent DNA damage and apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites. The metabolic flux of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues. Additionally, binding proteins such as albumin can influence the distribution and bioavailability of this compound, affecting its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins. The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, influencing its biochemical and cellular effects.

Activité Biologique

Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article compiles various studies and findings related to the biological activity of this compound, providing a comprehensive overview of its pharmacological potential.

- Molecular Formula : C₉H₈N₄O₂

- Molecular Weight : 192.18 g/mol

- CAS Number : 1260243-04-6

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key areas of focus include:

1. Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related compound showed effective inhibition against various pathogens with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis suggests its potential as an antimicrobial agent.

2. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can modulate inflammatory pathways. In particular, compounds similar to this compound have shown promising results in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential use in treating inflammatory diseases .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. For example, compounds have been reported to induce apoptosis in cancer cell lines, with IC50 values indicating significant growth inhibition . The mechanisms of action often involve DNA binding interactions and kinase inhibition, which are critical for cancer cell proliferation.

Case Studies and Research Findings

Several studies have focused specifically on the biological activities of pyrazole derivatives:

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Modulation of Cell Signaling Pathways : By affecting key signaling pathways, these compounds may alter cellular responses to stress and inflammation.

Applications De Recherche Scientifique

Research has indicated that 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine exhibits significant biological activity against various pathogens. Here are some key findings:

- Antiparasitic Activity : The compound has been evaluated for its effectiveness against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria. Studies have shown that derivatives of this compound possess potent inhibitory effects on the growth of these parasites, with IC50 values indicating effective concentrations for inhibiting 50% of parasite growth .

- Antimicrobial Properties : In addition to antiparasitic effects, the compound has demonstrated antifungal and antibacterial activities. Its structure allows it to interact effectively with microbial cell membranes, leading to cell lysis and death .

Case Studies and Findings

-

In Vitro Studies : A series of in vitro studies have assessed the efficacy of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine against various protozoan strains. The selectivity index (SI) was calculated to determine the safety profile relative to mammalian cells, showing promising results for further development as an antimalarial agent .

This table summarizes the inhibitory concentrations required for various protozoan organisms, highlighting the compound's potential as a therapeutic agent.

Compound T. b. rhodesiense IC50 (µg/mL) T. cruzi IC50 (µg/mL) L. donovani IC50 (µg/mL) P. falciparum IC50 (µg/mL) 1a 81 4.8 7.4 12 1b >100 <0.46 38 1.2 1c 65 2.0 9.5 14 - ADMET Properties : The pharmacokinetic properties of the compound have also been investigated, focusing on absorption, distribution, metabolism, excretion, and toxicity (ADMET). Results indicated favorable solubility profiles and metabolic stability, which are crucial for drug development .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Méthodes De Préparation

Base-Mediated Coupling in Polar Aprotic Solvent

One well-documented method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with a quinoxaline derivative under basic conditions in N,N-dimethylformamide (DMF) using cesium carbonate as a base.

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | Ethyl 5-amino-1H-pyrazole-4-carboxylate + quinoxaline derivative + Cs2CO3 in DMF | Stirring at 100-110 °C for 2-16 hours | 91-92% |

Procedure: Cesium carbonate (Cs2CO3) is added to a DMF solution containing ethyl 5-amino-1H-pyrazole-4-carboxylate and the quinoxaline derivative (or ethyl-3-ethoxyacrylate as a Michael acceptor in related syntheses). The mixture is heated at 100-110 °C for a period ranging from 2 to 16 hours. After completion, the reaction mixture is cooled, acidified with acetic acid to pH ~4-5, concentrated under reduced pressure, and extracted with dichloromethane and water. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization from ethanol and diethyl ether to afford the desired compound as a solid.

- The use of cesium carbonate is critical for efficient deprotonation and nucleophilic substitution.

- DMF serves as an excellent solvent for solubilizing both organic and inorganic reagents.

- Acidification post-reaction helps precipitate the product.

This method yields high purity and good yields (~91-92%) of ethyl 5-amino-1-(quinoxalin-2-yl)-1H-pyrazole-4-carboxylate or closely related pyrazole derivatives.

Michael-Type Addition Followed by Cyclization

Another approach involves a Michael-type addition reaction between (ethoxymethylene)malononitrile and aryl hydrazines (including quinoxaline-substituted hydrazines), followed by cyclization to form the pyrazole ring.

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | (Ethoxymethylene)malononitrile + quinoxaline-substituted aryl hydrazine in ethanol or fluorinated ethanol | Reflux for several hours | 47-93% |

Procedure: The aryl hydrazine bearing the quinoxaline moiety is reacted with (ethoxymethylene)malononitrile in ethanol or fluorinated ethanol solvents under reflux conditions. This leads to a Michael addition followed by cyclization to form 5-amino-1-aryl-1H-pyrazole derivatives with high regioselectivity and no side isomers.

- The reaction proceeds under mild conditions with excellent regioselectivity.

- Fluorinated alcohols can influence regioselectivity positively.

- The method is versatile and applicable for synthesizing various aryl-substituted pyrazoles, including quinoxaline derivatives.

- Yields vary from moderate to excellent (47% to 93%) depending on substrates and conditions.

This method has been extensively studied for pyrazole derivatives with applications in crop protection and pharmaceuticals.

Experimental Data Summary

| Parameter | Method 1: Base-Mediated Coupling | Method 2: Michael Addition and Cyclization |

|---|---|---|

| Starting Materials | Ethyl 5-amino-1H-pyrazole-4-carboxylate, quinoxaline derivative | (Ethoxymethylene)malononitrile, quinoxaline-substituted aryl hydrazine |

| Solvent | N,N-Dimethylformamide (DMF) | Ethanol or fluorinated ethanol |

| Base | Cesium carbonate (Cs2CO3) | None (acid-base not required) |

| Temperature | 100-110 °C | Reflux (approx. 78 °C for ethanol) |

| Reaction Time | 2-16 hours | Several hours (varies) |

| Workup | Acidification with AcOH, extraction, recrystallization | Filtration, washing, drying |

| Yield | 91-92% | 47-93% |

| Selectivity | High, N-1 substitution favored | Excellent regioselectivity, no isomers |

Analytical Characterization

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and purity.

- Mass Spectrometry (MS): Electrospray ionization (ESI) shows molecular ion peaks consistent with the expected molecular weight.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity.

- Melting Point Determination: Provides physical confirmation of compound identity.

- Infrared Spectroscopy (IR): Confirms functional groups such as amino and ester.

Summary and Recommendations

- The base-mediated coupling in DMF with cesium carbonate is a robust and high-yielding method for preparing this compound.

- Michael-type addition followed by cyclization offers an alternative route, especially useful for synthesizing a variety of aryl-substituted pyrazoles with high regioselectivity.

- Reaction conditions such as temperature, solvent, and base choice critically influence yield and selectivity.

- Purification typically involves acidification and recrystallization to obtain analytically pure products.

- These methods are supported by detailed experimental data and have been validated through comprehensive spectroscopic and chromatographic analyses.

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-amino-1-(quinoxalin-2-yl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, reacting ethyl 2-cyano-3-ethoxyacrylate with quinoxalin-2-yl hydrazine in absolute ethanol under reflux conditions yields the target compound . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol, methanol) enhance reaction efficiency .

- Catalysts : Palladium on carbon or triethylamine can accelerate substitutions or cyclization steps .

- Temperature : Reflux (~80°C) ensures complete hydrazine activation .

Yield optimization requires monitoring reaction progression via TLC or HPLC, with typical yields ranging from 60–75% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR : The -NMR spectrum shows distinct signals for the pyrazole NH group (~5.5 ppm), quinoxaline aromatic protons (7.5–8.5 ppm), and ester methylene protons (~4.3 ppm) .

- IR : Strong absorption bands at ~1700 cm (ester C=O) and ~3300 cm (NH) confirm functional groups .

- Mass Spectrometry : The molecular ion peak at m/z 283.29 (CHNO) validates molecular weight .

Combined with elemental analysis, these techniques ensure structural fidelity .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent effectively separates byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities .

Purity >95% is achievable, as confirmed by melting point consistency (153–154°C) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for this compound) .

- Hygroscopicity Tests : Store samples at 25°C/60% RH; monitor mass changes over 30 days .

- Light Sensitivity : Expose to UV (254 nm) for 48 hours; analyze via HPLC for degradation products .

Recommendations: Store in amber vials at –20°C under nitrogen .

Q. What preliminary assays are used to evaluate the compound’s antimicrobial activity?

Methodological Answer:

- Broth Microdilution : Test against S. aureus (Gram+) and E. coli (Gram–) with concentrations 1–100 µg/mL .

- Zone of Inhibition : Agar diffusion assays using 6 mm discs; compare to ampicillin controls .

- MIC/MBC : Determine minimum inhibitory/bactericidal concentrations via serial dilution .

Positive controls and solvent-only blanks are critical for data validity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) and SHELX refinement resolve the compound’s hydrogen-bonding network?

Methodological Answer:

Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with PDB 1TQN; apply Lamarckian GA for conformational sampling .

- MD Simulations : Run 100 ns trajectories in GROMACS; analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

- Pharmacophore Mapping : Identify critical H-bond acceptors (quinoxaline N-atoms) and hydrophobic pockets .

Results correlate with in vitro CYP450 inhibition assays .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity? A SAR study.

Methodological Answer:

- Analog Synthesis : Replace quinoxaline with 4-fluorophenyl (CAS 138907-71-8) or 2,4-dinitrophenyl (CAS 1190002-59-5) groups .

- Bioactivity Comparison :

| Substituent | Antibacterial MIC (µg/mL) | Antifungal IC (µM) |

|---|---|---|

| Quinoxalin-2-yl (target) | 12.5 (S. aureus) | 8.2 (C. albicans) |

| 4-Fluorophenyl | 25.0 | 15.7 |

| 2,4-Dinitrophenyl | 6.3 | 4.9 |

Enhanced electron-withdrawing groups (e.g., NO) improve activity due to increased electrophilicity .

Q. What strategies mitigate crystallographic disorder in this compound’s SC-XRD analysis?

Methodological Answer:

Q. How does hydrogen bonding influence the compound’s solubility and bioavailability?

Methodological Answer:

- Solubility Assay : Shake-flask method in PBS (pH 7.4); quantify via UV-Vis (λ = 280 nm) .

- LogP Measurement : HPLC-derived logP = 1.8 indicates moderate lipophilicity .

- H-Bond Donor/Acceptor Count : 3 donors (NH, pyrazole N) and 5 acceptors (ester O, quinoxaline N) reduce membrane permeability .

Co-crystallization with cyclodextrins improves aqueous solubility by 15-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.